molecular formula C20H24O7 B1215149 (-)-Olivil

(-)-Olivil

Cat. No.: B1215149
M. Wt: 376.4 g/mol
InChI Key: BVHIKUCXNBQDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Olivil is a naturally occurring lignan isolated from various plant sources, including Epimedii Herba and Sambucus williamsii . This compound demonstrates significant research potential due to its diverse biological activities. Studies have shown that this compound and its derivatives exhibit potent, non-hemolytic antifungal properties, particularly against Candida albicans, by employing a membrane-disruptive mechanism that causes membrane depolarization and permeabilization . Furthermore, this compound has been identified as a constituent with antioxidant capabilities and is recognized for its good oral bioavailability and drug-likeness, making it a compound of interest for pharmacological research . Its presence in traditional medicines like Epimedii Herba has associated it with neuroprotective research, where it is investigated for its potential role in complex pathways relevant to neurodegenerative conditions . Researchers value this compound for its application in exploring cardiovascular, metabolic, and anticancer mechanisms, as it interacts with multiple signaling pathways . This product, provided with high purity, is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not approved for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHIKUCXNBQDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Olivil can be synthesized through various methods. One approach involves the enantioselective synthesis of olivil-type lignans. This method includes the use of specific reagents and catalysts to achieve the desired stereochemistry. For example, the synthesis of enantiomeric types of natural olivil has been reported, involving the use of D-xylose and L-arabinose as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of lignans from plant sources. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and thin-layer chromatography (TLC) are commonly used for the isolation and characterization of lignans .

Chemical Reactions Analysis

Types of Reactions

(-)-Olivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the oxidation of this compound can be carried out using reagents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized lignans, while reduction can yield reduced lignan derivatives .

Mechanism of Action

The mechanism of action of (-)-Olivil primarily involves its antioxidant activity. This compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s antioxidant activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Liovil

Property This compound Liovil
Hydroxyl Positions Non-benzylic positions Benzylic positions
MS/MS Fragment m/z 239.0927 (C₁₂H₁₅O₅) Absence of m/z 239.0927
Natural Sources Olive knotwood, roots Fir knotwood (reported)

Glycosylated Derivatives: this compound 4′-O-Glucoside

This compound 4′-O-β-D-glucopyranoside (C₂₆H₃₄O₁₂) is a glycosylated derivative identified in olive roots. Its MS/MS spectrum shows a precursor ion at m/z 537.1990 and fragments at m/z 375.1448 (aglycone) and 179.0703 (guaiacyl unit) . This glucoside enhances solubility and bioavailability compared to the aglycone form.

Table 2: Bioactivity Comparison of this compound and Its Glycoside

Compound Antioxidant Activity (DPPH IC₅₀) Anti-Inflammatory Activity (NO Inhibition)
This compound Moderate Moderate (RAW264.7 cells)
This compound 4′-O-glucoside Not reported Not reported

Related Lignans: Secoisolariciresinol and Cycloolivil

  • Secoisolariciresinol: A dibenzylbutane lignan with two hydroxyl groups. Unlike this compound, it lacks methoxy substitutions and exhibits stronger phytoestrogenic activity .
  • Cycloolivil : A cyclized lignan found in olive wood. It shares a guaiacyl backbone with this compound but lacks the tetrahydrofuran ring, reducing its radical scavenging potency .

Table 3: Key Differences Among Olive Tree Lignans

Lignan Core Structure Key Functional Groups Bioactivity Highlights
This compound Tetrahydrofuran-linked 2× methoxy, 3× hydroxyl Antioxidant, anti-inflammatory
Cycloolivil Cyclohexane ring 2× methoxy, 2× hydroxyl Lower antioxidant activity
Secoisolariciresinol Dibenzylbutane 4× hydroxyl Phytoestrogenic

Research Implications and Gaps

  • Identification Challenges : Structural similarities between this compound and liovil necessitate advanced MS/MS or NMR for unambiguous identification .
  • Bioactivity Potential: While this compound’s antioxidant effects are established, its glycoside derivatives and synergies with other lignans (e.g., oleuropein) warrant further study .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying (-)-Olivil in plant extracts, and how should they be validated?

  • Methodological Answer : this compound is typically identified via chromatographic methods (e.g., HPLC, GC-MS) coupled with spectroscopic techniques (NMR, IR). Validation requires calibration with pure standards, spike-and-recovery tests for matrix effects, and reproducibility assessments across multiple runs. For structural confirmation, 2D NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are essential to distinguish this compound from isomers like (+)-olivil .

Q. How can researchers isolate this compound from complex plant matrices without degradation?

  • Methodological Answer : Use non-polar solvents (e.g., hexane, ethyl acetate) for initial extraction to avoid hydrolysis. Subsequent purification via column chromatography (silica gel or Sephadex LH-20) under inert atmospheres (N₂) minimizes oxidation. Stability tests under varying pH and temperature conditions are critical to confirm integrity post-isolation .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Common assays include antioxidant (DPPH, FRAP), anti-inflammatory (COX-2 inhibition, NO production in macrophages), and cytotoxicity (MTT assay on cancer cell lines). Dose-response curves and positive controls (e.g., ascorbic acid for antioxidants) must be included to validate results. Replicate experiments (n ≥ 3) reduce variability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action in different model systems?

  • Methodological Answer : Apply the PICO framework:

  • Population : Define cell/animal models (e.g., murine macrophages vs. human cancer lines).
  • Intervention : Standardize this compound concentration, solvent (avoid DMSO if testing membrane targets), and exposure time.
  • Comparison : Include controls for solvent effects and pathway-specific inhibitors (e.g., TLR4 inhibitors for inflammation studies).
  • Outcome : Use multi-omics (transcriptomics, metabolomics) to identify conserved pathways across models. Contradictions may arise from species-specific receptor affinities or metabolic differences .

Q. What strategies mitigate batch-to-batch variability in this compound isolation for pharmacological studies?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Pre-isolation : Source plant material from identical geographical regions and harvest times.
  • Post-isolation : Use LC-MS fingerprints to verify purity (>95%) and quantify key markers (e.g., lignan content).
  • Data normalization : Express bioactivity relative to a stable internal standard (e.g., syringaresinol) to account for minor impurities .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for targets like NF-κB or estrogen receptors. Validate predictions with mutagenesis assays (e.g., alanine scanning). Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bond donors can prioritize derivatives for synthesis .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Use mixed-effects models to account for inter-cell variability. For non-linear responses, apply Hill equation fitting to estimate EC₅₀/IC₅₀. Bootstrapping (1,000 iterations) generates robust confidence intervals. Data contradictions (e.g., hormetic effects) require segmented regression analysis .

Data Reproducibility and Ethical Considerations

Q. How should researchers address discrepancies in this compound’s reported stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC monitoring. Compare degradation products (e.g., oxidation at C-7) across buffers (PBS, cell culture media). Publish raw chromatograms and NMR spectra in supplementary materials to enable cross-validation .

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

  • Sample size : Power analysis to minimize animal use.
  • Endpoint criteria : Predefine humane endpoints (e.g., tumor size, weight loss >20%).
  • Data transparency : Share negative results (e.g., lack of hepatotoxicity) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Olivil
Reactant of Route 2
(-)-Olivil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.